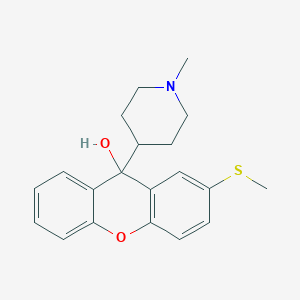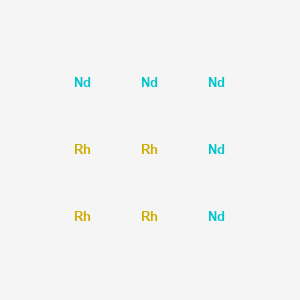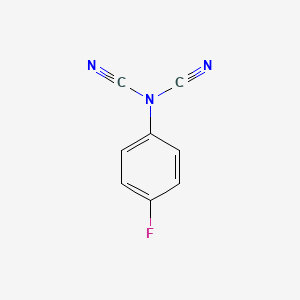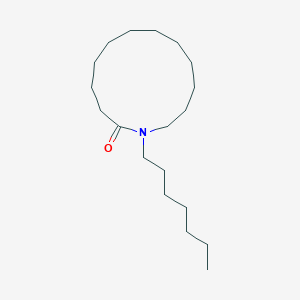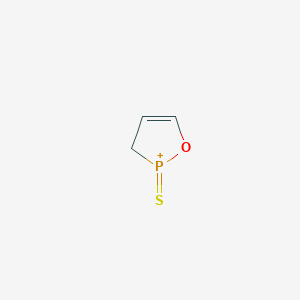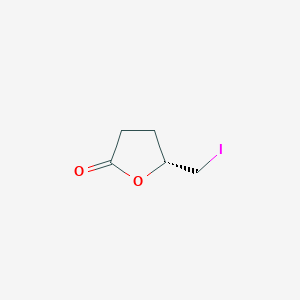
2(3H)-Furanone, dihydro-5-(iodomethyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- is a chiral compound with significant importance in organic chemistry. This compound belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- typically involves the iodination of a suitable precursor. One common method is the iodination of dihydrofuranone derivatives using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The iodide group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and cyanides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution with amines can produce amine derivatives.
Scientific Research Applications
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- involves its interaction with various molecular targets. The iodide group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The compound’s biological activity is often attributed to its ability to interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Furanone, dihydro-5-(bromomethyl)-, ®-
- 2(3H)-Furanone, dihydro-5-(chloromethyl)-, ®-
- 2(3H)-Furanone, dihydro-5-(methyl)-, ®-
Uniqueness
2(3H)-Furanone, dihydro-5-(iodomethyl)-, ®- is unique due to the presence of the iodide group, which imparts distinct reactivity compared to its bromine, chlorine, and methyl analogs. The iodide group is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
58879-35-9 |
|---|---|
Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
(5R)-5-(iodomethyl)oxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2/t4-/m1/s1 |
InChI Key |
JINVQKMSBSYTHN-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1CI |
Canonical SMILES |
C1CC(=O)OC1CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


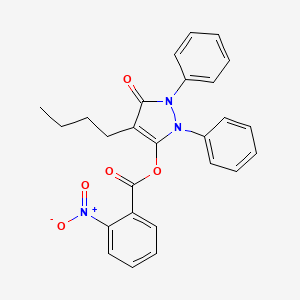
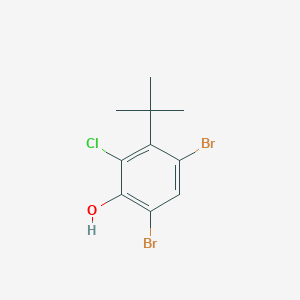

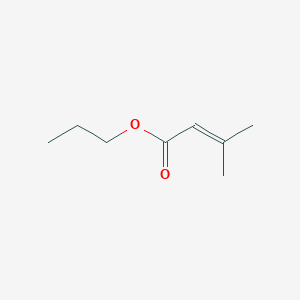
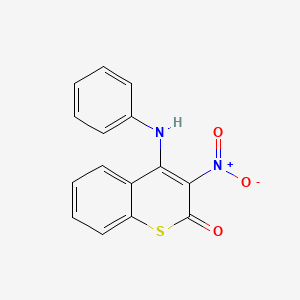
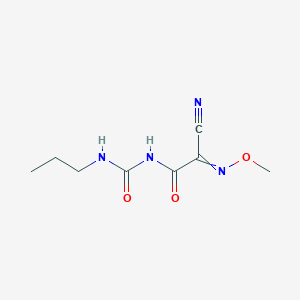
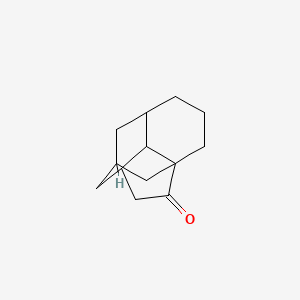
![[(4-Methylphenyl)methylene]bis(trimethylsilane)](/img/structure/B14612336.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14612337.png)
